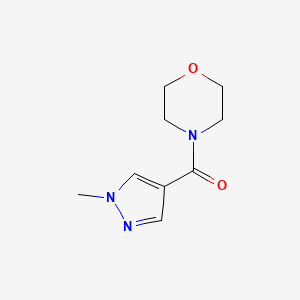
3-indol-1-yl-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-indol-1-yl-N,N-dimethylpropanamide, also known as IDM, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. IDM has gained significant attention in recent years due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
3-indol-1-yl-N,N-dimethylpropanamide acts as a potent agonist of the CB1 receptor, which is widely expressed in the central nervous system. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide leads to the modulation of various signaling pathways, including the G protein-coupled receptor signaling, the adenylyl cyclase pathway, and the mitogen-activated protein kinase pathway. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide also leads to the modulation of neurotransmitter release, including the inhibition of glutamate and GABA release.
Biochemical and Physiological Effects
3-indol-1-yl-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-indol-1-yl-N,N-dimethylpropanamide has also been shown to have analgesic effects by modulating the pain signaling pathway. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-indol-1-yl-N,N-dimethylpropanamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. 3-indol-1-yl-N,N-dimethylpropanamide is also stable and has a long half-life, which allows for the prolonged exposure of cells or tissues to the compound. However, 3-indol-1-yl-N,N-dimethylpropanamide also has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-indol-1-yl-N,N-dimethylpropanamide. One direction is to investigate the potential therapeutic applications of 3-indol-1-yl-N,N-dimethylpropanamide in various medical conditions, including cancer, epilepsy, and other neurological disorders. Another direction is to investigate the role of 3-indol-1-yl-N,N-dimethylpropanamide in the modulation of the endocannabinoid system and its interaction with other signaling pathways. Furthermore, the development of novel synthetic cannabinoids based on the structure of 3-indol-1-yl-N,N-dimethylpropanamide may lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 3-indol-1-yl-N,N-dimethylpropanamide involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanone with N,N-dimethylpropanamide in the presence of a reducing agent. The reaction takes place under mild conditions and yields a pure product with high purity. The synthesis method of 3-indol-1-yl-N,N-dimethylpropanamide has been optimized to improve the yield and reduce the cost of production.
Aplicaciones Científicas De Investigación
3-indol-1-yl-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. 3-indol-1-yl-N,N-dimethylpropanamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been used as a tool compound in the study of the endocannabinoid system and its role in various physiological processes.
Propiedades
IUPAC Name |
3-indol-1-yl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14(2)13(16)8-10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLJJJCTQHNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-indol-1-yl-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)



![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)


